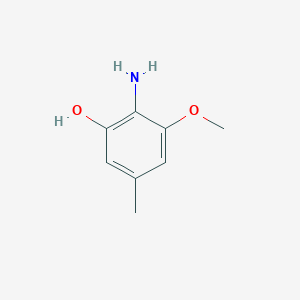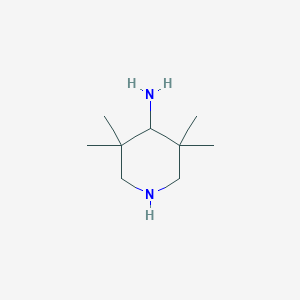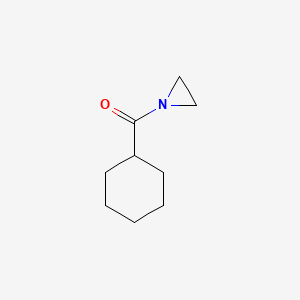
(6-Chloropyrimidin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloropyrimidin-4-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyrimidin-4-yl)boronic acid typically involves the reaction of 6-chloropyrimidine with a boron-containing reagent. One common method is the hydroboration of 6-chloropyrimidine using a borane complex, followed by oxidation to yield the boronic acid . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(6-Chloropyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the coupling reactions.
Solvents: Solvents like THF, dimethylformamide (DMF), and toluene are frequently used in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
(6-Chloropyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (6-Chloropyrimidin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The chlorine atom at the 6-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines .
相似化合物的比较
Similar Compounds
2-Chloropyrimidine-5-boronic acid: Similar in structure but with the boronic acid group at the 5-position.
4-Pyridinylboronic acid: Lacks the chlorine substitution but has a similar boronic acid group.
Uniqueness
(6-Chloropyrimidin-4-yl)boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its combination of a boronic acid group and a chlorine atom provides versatility in synthetic applications, making it a valuable compound in organic chemistry .
属性
CAS 编号 |
1228431-87-5 |
|---|---|
分子式 |
C4H4BClN2O2 |
分子量 |
158.35 g/mol |
IUPAC 名称 |
(6-chloropyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2,9-10H |
InChI 键 |
LYIKZFHVDSRWBC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=N1)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)





![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)



![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
